2-Amino-6-clorofenol

Descripción general

Descripción

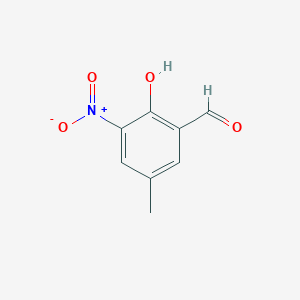

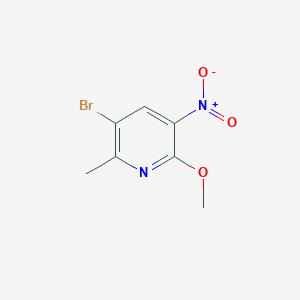

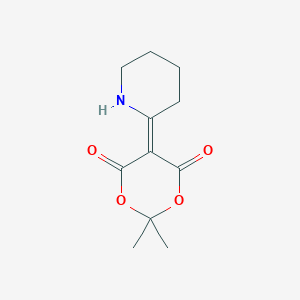

2-Amino-6-chlorophenol is a compound with the empirical formula C6H6ClNO and a molecular weight of 143.57 . It is a solid in form .

Molecular Structure Analysis

The molecular structure of 2-Amino-6-chlorophenol can be represented by the SMILES stringOC(C(N)=CC=C1)=C1Cl . The InChI representation is 1S/C6H6ClNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 . Physical and Chemical Properties Analysis

2-Amino-6-chlorophenol has a molecular weight of 143.57 g/mol . It has a complexity of 99.1 and a topological polar surface area of 46.2 Ų . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Bioquímica: Estudios de inhibición enzimática

El 2-Amino-6-clorofenol se utiliza en bioquímica para estudiar los mecanismos de inhibición enzimática. Actúa como un análogo de sustrato e inhibidor para las enzimas que interactúan con compuestos fenólicos. Esta aplicación es crucial para comprender la cinética enzimática y diseñar inhibidores enzimáticos que se pueden usar como agentes terapéuticos .

Farmacéuticos: Síntesis de agonistas selectivos de receptores

En la investigación farmacéutica, el this compound se emplea en la síntesis de agonistas del receptor HT2C. Estos agonistas muestran alta selectividad en ensayos funcionales y de unión, lo cual es significativo para desarrollar terapias dirigidas para diversos trastornos neurológicos .

Ciencia de materiales: Síntesis de materiales avanzados

Este compuesto está involucrado en la síntesis de materiales avanzados. Su estructura fenólica le permite participar en reacciones de polimerización, lo que lleva a la creación de nuevos materiales poliméricos con aplicaciones potenciales en plásticos biodegradables, recubrimientos y adhesivos .

Ciencias Ambientales: Degradación de contaminantes

El this compound desempeña un papel en las ciencias ambientales como un compuesto modelo para estudiar la degradación microbiana de los contaminantes clorofenólicos. Comprender sus vías de biodegradación ayuda a desarrollar estrategias efectivas de biorremediación para sitios contaminados con clorofenoles .

Química Analítica: Desarrollo de métodos analíticos

En química analítica, el this compound se utiliza como estándar para desarrollar y calibrar métodos analíticos. Sus propiedades bien definidas lo convierten en un compuesto ideal para validar técnicas espectroscópicas y cromatográficas .

Investigación agrícola: Degradación de pesticidas

El compuesto se estudia en la investigación agrícola por su papel en la degradación de los pesticidas. Las ideas sobre su transformación y descomposición pueden conducir al desarrollo de pesticidas más ecológicos y estrategias para mitigar la contaminación agrícola .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as chlorophenols are known to be metabolized by various microbial groups including bacteria, fungi, actinomycetes, and yeast .

Mode of Action

It is known that chlorophenols and their derivatives can be degraded by microorganisms, which use these compounds as their sole carbon and energy sources . The degradation process involves various enzymes that break down the compound .

Biochemical Pathways

In the case of similar compounds like chlorophenols, microbial degradation is a known pathway . This process involves the initial transformation of chlorophenols into other compounds, followed by further degradation .

Pharmacokinetics

The compound is known to be solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and stability .

Result of Action

The degradation of similar compounds like chlorophenols by microorganisms can lead to the generation of energy and carbon sources for these organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-6-chlorophenol . For instance, the degradation of similar compounds like chlorophenols by microorganisms can be influenced by factors such as the presence of other carbon sources, temperature, pH, and the presence of other microorganisms .

Análisis Bioquímico

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For instance, a study found that a novel 2-aminophenol 1,6-dioxygenase catalyzes the cleavage of 2-amino-5-chlorophenol . This suggests that 2-Amino-6-chlorophenol could potentially interact with similar enzymes.

Cellular Effects

Chlorophenols, a group of compounds to which 2-Amino-6-chlorophenol belongs, are known to be toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that chlorophenols are unstable in aqueous solution and gradually form a yellow product under assay conditions . This suggests that 2-Amino-6-chlorophenol may also exhibit similar stability and degradation characteristics.

Metabolic Pathways

It has been suggested that 2-Amino-6-chlorophenol may be involved in the degradation of chlorophenolic compounds . This process could potentially involve interactions with various enzymes or cofactors.

Propiedades

IUPAC Name |

2-amino-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIIUKFPLUUSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424552 | |

| Record name | 2-amino-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38191-33-2 | |

| Record name | 2-amino-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 2-amino-6-chlorophenol in the synthesis of chlorzoxazone?

A: 2-Amino-6-chlorophenol is a key starting material in the synthesis of chlorzoxazone. The research highlights a novel one-step synthesis method where 2-amino-6-chlorophenol reacts with trichloromethyl chloroformate (diphosgene) to directly produce chlorzoxazone. [] This method offers advantages over traditional multi-step processes, including simplified operation, milder reaction conditions, easier purification, and a higher yield of chlorzoxazone. []

Q2: The research mentions the reaction can proceed without a catalyst. Why is this noteworthy?

A: Many organic reactions, especially those involving ring formation, benefit from catalysts to improve reaction rate and yield. The fact that this reaction proceeds efficiently without a catalyst is significant. It simplifies the process and avoids potential challenges associated with catalyst removal and purification. [] Additionally, the research found that common catalysts like active carbon, pyridine, triethylamine, and N,N-dimethylformamide (DMF) actually led to an uncontrollable reaction, making their absence crucial for controlled synthesis. [] This highlights the unique reactivity of 2-amino-6-chlorophenol with diphosgene.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182985.png)

![5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B182991.png)